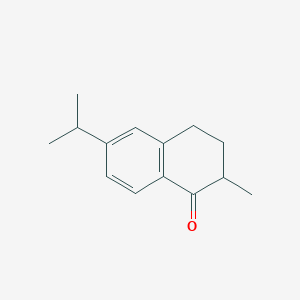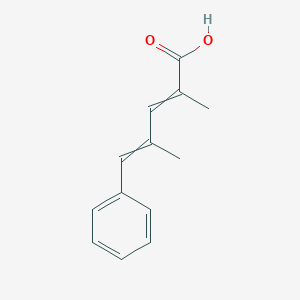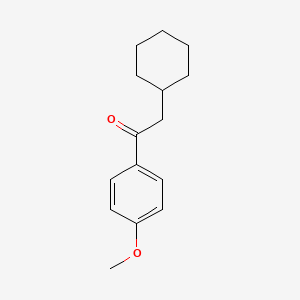
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is a member of the quinazoline-2,4-dione family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Métodos De Preparación
The synthesis of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione typically involves the reaction of anthranilic acid with potassium cyanate to form o-ureidobenzoic acid, which is then cyclized by heating with acid or base to yield the quinazoline-2,4-dione core . Another method involves the reaction of 2-aminobenzoic acid with isocyanates to produce 1,3-disubstituted quinazoline-2,4-diones . Industrial production methods often utilize microwave-assisted reactions to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione involves its interaction with various molecular targets. It acts as an inhibitor of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can help manage conditions like diabetes by reducing glucose absorption in the bloodstream .
Comparación Con Compuestos Similares
1-Benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione is unique due to its specific substitution pattern on the quinazoline-2,4-dione core. Similar compounds include:
Quinazoline-2,4-dione: The parent compound with a simpler structure.
1-Methyl-3-substituted quinazoline-2,4-dione: A derivative with a methyl group at the 1-position.
8-Methyl-quinazoline-2,4-dione: Known for overcoming quinolone-resistant bacteria.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications .
Propiedades
Número CAS |
60942-89-4 |
|---|---|
Fórmula molecular |
C23H18N2O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-benzoyl-3-(2,4-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-12-13-19(16(2)14-15)24-22(27)18-10-6-7-11-20(18)25(23(24)28)21(26)17-8-4-3-5-9-17/h3-14H,1-2H3 |
Clave InChI |
QZRWWWPEEDYPNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)C(=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)


![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
![2-({4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methylidene)cyclopentan-1-one](/img/structure/B14607264.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14607269.png)


